7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a trifluoromethyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common approach is to start with a chromenone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The morpholine moiety can be added via a nucleophilic substitution reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromenone core can produce a dihydro derivative .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound has shown promise in the treatment of certain diseases due to its potential therapeutic properties. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the morpholine moiety contributes to its solubility and bioavailability. The chromenone core is responsible for its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- Trifluoromethyl ketones
- 6-(morpholin-4-yl-(3,4,5-trimethoxy-phenyl)-methyl)-benzo(1,3)dioxol-5-ol
Uniqueness
Compared to similar compounds, 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, while the morpholine moiety improves its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOTMQNUZLUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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